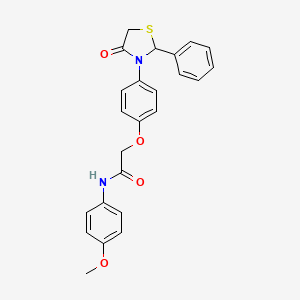
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is a potent inhibitor of Plasmodium subtilisin-like protease 1 (SUB1).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the deprotection of amino groups is achieved using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above but on a larger scale. Automation and optimization of reaction conditions would be essential to ensure high yield and purity. The use of advanced purification techniques such as preparative HPLC and lyophilization would be crucial in the final stages of production .
化学反応の分析
Types of Reactions
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the side chains of amino acids.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: DTT, TCEP
Major Products
The major products formed from these reactions are typically the desired peptide sequences or their oxidized/reduced forms, depending on the specific reaction conditions .
科学的研究の応用
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 has several scientific research applications:
Chemistry: Used as a model compound in studying peptide synthesis and peptide bond formation.
Biology: Serves as a tool for investigating the role of SUB1 in the life cycle of Plasmodium species.
Medicine: Potential therapeutic agent for treating malaria due to its inhibitory activity against Plasmodium proteases.
Industry: Utilized in the development of new antimalarial drugs and in the study of protease inhibitors
作用機序
Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 exerts its effects by inhibiting the activity of Plasmodium subtilisin-like protease 1 (SUB1). This inhibition disrupts the proteolytic processing of key proteins required for the parasite’s development and replication. The compound binds to the active site of SUB1, preventing substrate access and subsequent cleavage .
類似化合物との比較
Similar Compounds
- Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 (compound 40)
- SUB1-IN-1 : Another potent inhibitor of SUB1 with similar IC50 values against Plasmodium species .
Uniqueness
This compound stands out due to its high potency and specificity for SUB1. Its unique structure allows for effective binding and inhibition of the protease, making it a valuable tool in malaria research and drug development .
特性
分子式 |
C31H49N7O11 |
|---|---|
分子量 |
695.8 g/mol |
IUPAC名 |
(3S)-3-[[(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-2-cyclopentylacetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-2-oxobutanoyl]amino]-4-[[(1S)-2-amino-1-cyclopentyl-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H49N7O11/c1-14(25(43)31(49)36-20(13-21(41)42)28(46)38-23(26(32)44)18-9-5-6-10-18)33-27(45)15(2)34-29(47)22(16(3)39)37-30(48)24(35-17(4)40)19-11-7-8-12-19/h14-16,18-20,22-24,39H,5-13H2,1-4H3,(H2,32,44)(H,33,45)(H,34,47)(H,35,40)(H,36,49)(H,37,48)(H,38,46)(H,41,42)/t14-,15-,16+,20-,22-,23-,24-/m0/s1 |
InChIキー |
MQOPWNUKHLXCDC-HPQLBRKRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C1CCCC1)C(=O)N)NC(=O)[C@H](C2CCCC2)NC(=O)C)O |
正規SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)C(=O)NC(CC(=O)O)C(=O)NC(C1CCCC1)C(=O)N)NC(=O)C(C2CCCC2)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

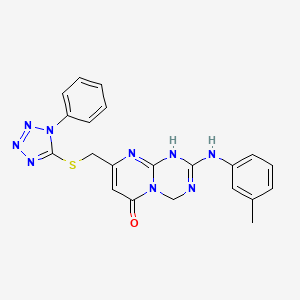
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

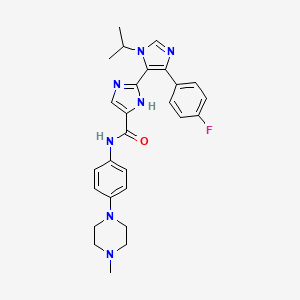
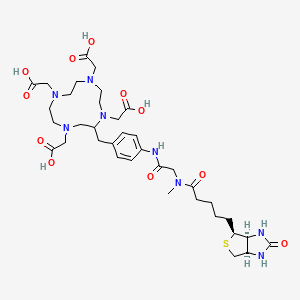
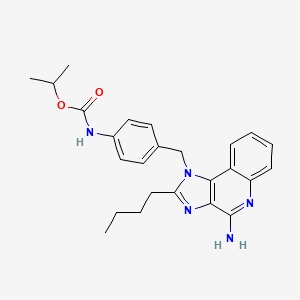
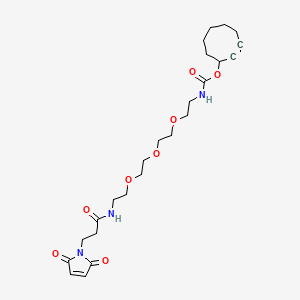
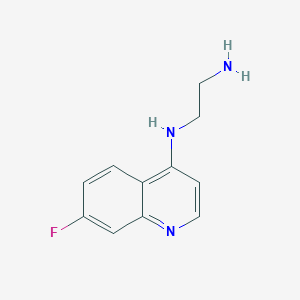
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
